molecular formula C18H20N2O2 B12540503 Pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]- CAS No. 820232-99-3

Pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]-

Cat. No.: B12540503
CAS No.: 820232-99-3
M. Wt: 296.4 g/mol
InChI Key: PZVACDRLEIVDQS-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]- is a compound that features a pyrrolidine ring substituted with a phenyl group that is further substituted with a 2-nitro-1-phenylethyl group. This compound is part of the broader class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]- typically involves the construction of the pyrrolidine ring followed by the introduction of the phenyl and nitro-phenylethyl substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine ring. Subsequent steps include nitration and alkylation reactions to introduce the nitro-phenylethyl group .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of these methods is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenyl and pyrrolidine rings contribute to the compound’s binding affinity and specificity for its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro-phenylethyl group enhances its reactivity and potential for diverse applications compared to other pyrrolidine derivatives .

Properties

CAS No.

820232-99-3

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

1-[4-(2-nitro-1-phenylethyl)phenyl]pyrrolidine

InChI

InChI=1S/C18H20N2O2/c21-20(22)14-18(15-6-2-1-3-7-15)16-8-10-17(11-9-16)19-12-4-5-13-19/h1-3,6-11,18H,4-5,12-14H2

InChI Key

PZVACDRLEIVDQS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C(C[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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